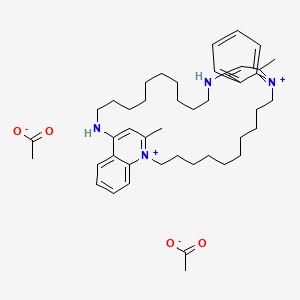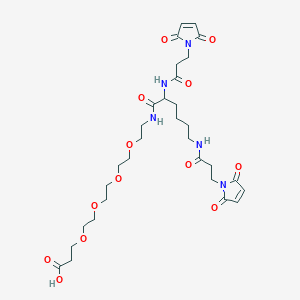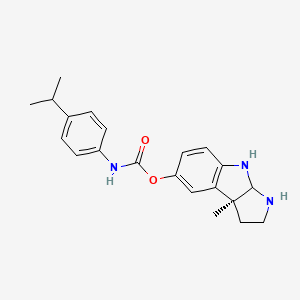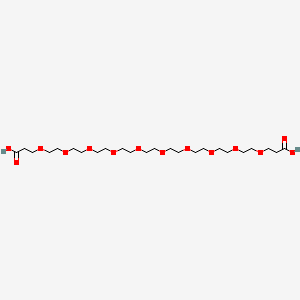
BMS-344577
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-344577 is a small molecule drug initially developed by Bristol Myers Squibb Company. It is a potent inhibitor of factor Xa, an enzyme that plays a crucial role in the blood coagulation system. By inhibiting factor Xa, this compound aims to prevent the formation of blood clots, making it a potential therapeutic agent for thromboembolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
BMS-344577 is synthesized through a series of chemical reactions involving aroylguanidine derivatives. The synthetic route typically involves the formation of a lactam derivative based on arylguanidine. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful control of reaction parameters and purification processes to ensure consistency and quality. The production process is designed to be cost-effective and environmentally friendly, adhering to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
BMS-344577 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions involve replacing specific functional groups in the molecule to modify its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different pharmacological activities and can be further studied for potential therapeutic applications .
Scientific Research Applications
BMS-344577 has several scientific research applications, including:
Chemistry: Used as a model compound for studying factor Xa inhibition and developing new anticoagulant drugs.
Biology: Investigated for its effects on blood coagulation pathways and its potential to prevent thromboembolic events.
Medicine: Explored as a therapeutic agent for conditions such as deep vein thrombosis and pulmonary embolism.
Industry: Utilized in the development of diagnostic assays and screening tools for factor Xa inhibitors
Mechanism of Action
BMS-344577 exerts its effects by inhibiting factor Xa, a serine protease enzyme involved in the blood coagulation cascade. By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism makes it a valuable agent for preventing and treating thromboembolic disorders .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another factor Xa inhibitor used as an anticoagulant.
Apixaban: A widely used factor Xa inhibitor with similar therapeutic applications.
Edoxaban: A factor Xa inhibitor with a different pharmacokinetic profile.
Uniqueness of BMS-344577
This compound is unique due to its specific chemical structure, which provides excellent pharmacokinetics and pharmacodynamics in animal models. Its high potency and selectivity for factor Xa make it a promising candidate for further development and clinical trials .
Properties
CAS No. |
288079-93-6 |
|---|---|
Molecular Formula |
C31H37N7O5 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[(3S)-2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C31H37N7O5/c1-20-16-22-17-23(10-12-26(22)43-20)33-31(35-28(40)21-9-11-24(32-18-21)29(41)36(2)3)34-25-8-4-5-15-38(30(25)42)19-27(39)37-13-6-7-14-37/h9-12,16-18,25H,4-8,13-15,19H2,1-3H3,(H2,33,34,35,40)/t25-/m0/s1 |
InChI Key |
YLSKCQOVDOZHTQ-VWLOTQADSA-N |
SMILES |
Cc1cc2cc(ccc2o1)N=C(N[C@H]3CCCCN(C3=O)CC(=O)N4CCCC4)NC(=O)c5ccc(nc5)C(=O)N(C)C |
Isomeric SMILES |
CC1=CC2=C(O1)C=CC(=C2)NC(=N[C@H]3CCCCN(C3=O)CC(=O)N4CCCC4)NC(=O)C5=CN=C(C=C5)C(=O)N(C)C |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)NC(=NC3CCCCN(C3=O)CC(=O)N4CCCC4)NC(=O)C5=CN=C(C=C5)C(=O)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-344577; BMS344577; BMS 344577; UNII-U259PQB19A; CHEMBL570867; U259PQB19A; BDBM35316; BDBM50328724. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



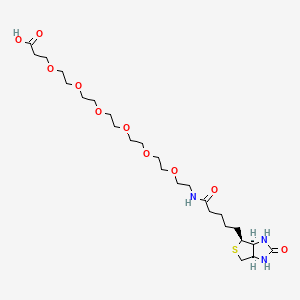
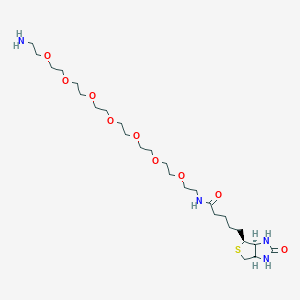

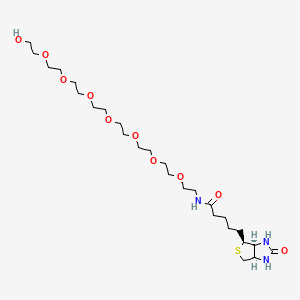
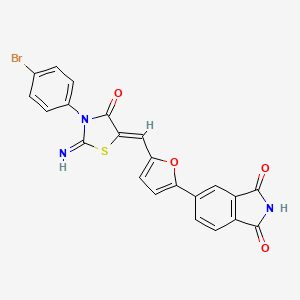
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)
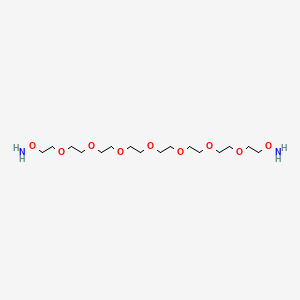
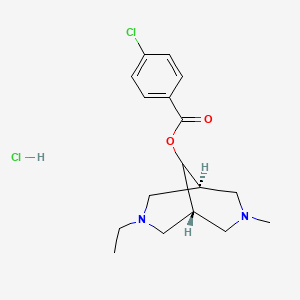
![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)
